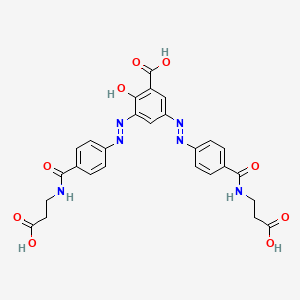

Balsalazide impurity 1

Descripción general

Descripción

3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core with multiple functional groups, including diazenyl and hydroxy groups, which contribute to its reactivity and versatility.

Aplicaciones Científicas De Investigación

3-[(1E)-2-[4-[[(2-Carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability

Mecanismo De Acción

Target of Action

Balsalazide impurity 1, also known as Balsalazide disodium impurity 1, is a derivative of Balsalazide . The primary target of Balsalazide and its derivatives is the large intestine, where it exerts its anti-inflammatory effects .

Mode of Action

Balsalazide is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug . The exact mechanism of action of 5-aminosalicylic acid is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal tract rather than systemically .

Biochemical Pathways

The aminosalicylate Balsalazide is metabolized by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . Potential anti-inflammatory effects of mesalazine include modification of the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly alteration of the microflora in the colon . In addition, mesalazine has been reported to inhibit the release and synthesis of proinflammatory mediators .

Result of Action

The result of Balsalazide’s action is the reduction of inflammation in the colon, which is beneficial in the treatment of conditions such as ulcerative colitis . By delivering mesalazine directly to the site of inflammation, Balsalazide can effectively mitigate the symptoms of these conditions .

Action Environment

The action of Balsalazide and its impurities is influenced by the environment within the gastrointestinal tract. The presence of bacterial azo reductases in the colon is crucial for the activation of the prodrug . Additionally, the stability of Balsalazide and its impurities can be affected by various factors, including pH and the presence of other substances in the gastrointestinal tract .

Métodos De Preparación

The synthesis of benzoic acid, 3,5-bis((1E)-2-(4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxy- involves several steps, typically starting with the preparation of the benzoic acid coreThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones under specific conditions.

Reduction: The diazenyl groups can be reduced to amines using reducing agents like sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions

Comparación Con Compuestos Similares

Similar compounds include other diazenyl-substituted benzoic acids and hydroxybenzoic acids. Compared to these compounds, benzoic acid, 3,5-bis((1E)-2-(4-(((2-carboxyethyl)amino)carbonyl)phenyl)diazenyl)-2-hydroxy- is unique due to its specific substitution pattern and the presence of both diazenyl and hydroxy groups.

Propiedades

IUPAC Name |

3,5-bis[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6O9/c34-22(35)9-11-28-25(39)15-1-5-17(6-2-15)30-32-19-13-20(27(41)42)24(38)21(14-19)33-31-18-7-3-16(4-8-18)26(40)29-12-10-23(36)37/h1-8,13-14,38H,9-12H2,(H,28,39)(H,29,40)(H,34,35)(H,36,37)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSSNPLAKYAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C(=C2)N=NC3=CC=C(C=C3)C(=O)NCCC(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123295 | |

| Record name | 3,5-Bis[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242567-11-8 | |

| Record name | 3,5-Di-(4-(2-carboxyethylcarbamoyl) phenylazo)-salicylic acid, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242567118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DI-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)SALICYLIC ACID, (E,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C0196MV2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B581589.png)

![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)